2,3-Diamino-4-fluoropyridine
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Overview
Description
2,3-Diamino-4-fluoropyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both amino and fluorine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-4-fluoropyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method includes the reaction of 2,3-dichloro-4-fluoropyridine with ammonia or an amine under controlled conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in polar solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed:
Substituted Pyridines: Various substituted pyridines depending on the nucleophile used.
Biaryl Compounds: Products of coupling reactions with aryl halides.
Scientific Research Applications
2,3-Diamino-4-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2,3-diamino-4-fluoropyridine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
2,3-Diaminopyridine: Lacks the fluorine substituent, resulting in different reactivity and biological properties.
4-Fluoropyridine: Lacks the amino groups, leading to distinct chemical behavior.
2,3-Diamino-5-fluoropyridine: Similar structure but with the fluorine atom at a different position, affecting its reactivity and applications
Uniqueness: 2,3-Diamino-4-fluoropyridine is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H6FN3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H6FN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) |
InChI Key |
CNYJBJWREVQUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)N)N |
Origin of Product |
United States |
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